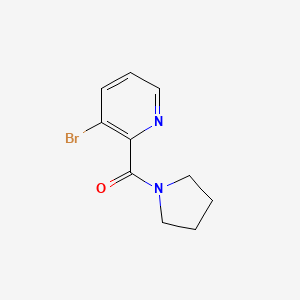

(3-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Description

(3-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is a brominated pyridine derivative featuring a pyrrolidine ring linked via a methanone group. The bromine atom at the 3-position of the pyridine ring enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the pyrrolidine moiety contributes to conformational flexibility and hydrogen-bonding capabilities .

Properties

IUPAC Name |

(3-bromopyridin-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-4-3-5-12-9(8)10(14)13-6-1-2-7-13/h3-5H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIGSEAOSARTNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-bromopyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety.

Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.

Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: Products may include oxidized derivatives of the pyrrolidine ring.

Reduction: Debrominated pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Key Reactions:

- Oxidation: The compound can undergo oxidation to yield oxidized derivatives of the pyrrolidine ring.

- Reduction: It can be reduced to produce debrominated pyridine derivatives.

- Substitution Reactions: The compound can react with different nucleophiles, leading to the formation of various substituted pyridine derivatives.

Medicinal Chemistry Applications

In medicinal chemistry, (3-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is being explored for its potential as a pharmaceutical candidate. The structural characteristics suggest possible interactions with biological targets, making it a candidate for drug discovery efforts.

Potential Therapeutic Uses:

- Antimicrobial Activity: Compounds with similar structures have shown antimicrobial properties, indicating that this compound may possess similar activity.

- Anticancer Properties: The unique arrangement of atoms may allow it to interact with specific cancer-related pathways, although specific studies are still required to confirm this potential.

The biological activity of this compound is hypothesized to involve binding to specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the pyrrolidine ring can influence its binding affinity and specificity, which are crucial for its therapeutic efficacy.

Industrial Applications

In industrial settings, this compound can be utilized in the production of agrochemicals and specialty chemicals. Its versatility allows for various modifications that can enhance its utility in different chemical processes.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

Synthesis and Characterization

Research has demonstrated effective synthetic routes for producing this compound, utilizing methodologies such as chemodivergent approaches. Characterization techniques like NMR spectroscopy and mass spectrometry have confirmed its structure and purity .

Biological Evaluations

Pharmacological assays have been conducted to assess the compound's efficacy against specific biological targets. These evaluations are crucial for optimizing the compound's therapeutic potential and understanding its mechanism of action .

Mechanism of Action

The exact mechanism of action for (3-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and pyrrolidine ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs identified in the literature, highlighting differences in substituents, molecular weight, and functional groups:

Reactivity and Functional Group Analysis

- Bromine vs. Methoxy Substitution: The target compound’s 3-bromo group contrasts with the methoxy substituent in 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone. Bromine enhances electrophilicity for cross-coupling, whereas methoxy groups stabilize aromatic systems via electron donation, reducing reactivity .

- Pyrrolidine vs.

- Steric Effects : Bulky groups like tert-butyldimethylsilyloxy (TBDMS) in analogs from reduce solubility but enhance stability during synthetic steps, unlike the unmodified pyrrolidine in the target compound .

Pharmacological Relevance

The bromine atom’s position may influence target selectivity .

Biological Activity

(3-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound characterized by its unique structural features, which include a brominated pyridine moiety and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroactive properties. This article reviews the biological activity of this compound based on diverse sources, presenting relevant data tables and case studies.

Structural Features

The structure of this compound can be represented as follows:

Where:

- C1 : 3-Bromopyridine

- C2 : Pyrrolidine ring

- C3 : Methanone functional group

This specific arrangement allows for distinct interactions with biological targets, enhancing its reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. The bromine atom and the pyrrolidine ring influence the compound’s binding affinity and specificity, which are crucial for its pharmacological effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds similar to this compound. For instance, pyrrolidine derivatives have shown effective antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 2,6-Dipiperidino-1,4-dibromobenzene | 75 | Bacillus subtilis |

| 2,4,6-Tripyrrolidinochlorobenzene | 125 | Enterococcus faecalis |

| This compound | <125 | E. coli, Pseudomonas aeruginosa |

These findings suggest that halogen substituents play a critical role in the bioactivity of these compounds .

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. A study involving TASIN analogs revealed that brominated compounds showed significant antiproliferative activity against colon cancer cell lines, with IC50 values indicating potent efficacy .

Table 2: Anticancer Activity Data

| Compound Name | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| TASIN Analog with Bromine | 25 | Colon Cancer |

| Other Brominated Compounds | 3.2 | Various Cancer Lines |

Case Studies

A notable case study involved the synthesis and evaluation of various pyrrolidine derivatives, including this compound. The study assessed their activity against specific bacterial strains and cancer cell lines, confirming their potential as therapeutic agents .

Study Design

The study utilized in vitro assays to evaluate the efficacy of the compounds against:

- Bacterial Strains : Staphylococcus aureus, E. coli, etc.

- Cancer Cell Lines : HCT116 (colon cancer), HeLa (cervical cancer).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.